molecular formula C22H25N3O5 B10990012 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B10990012
M. Wt: 411.5 g/mol
InChI Key: BDNFPSNCEHHCKU-UHFFFAOYSA-N
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Description

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxy groups and a propanamide side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps. The starting material is often 6,7-dimethoxy-3H-quinazolin-4-one, which undergoes a series of reactions to introduce the necessary functional groups. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the propanamide side chain through nucleophilic substitution reactions.

    Methoxylation: Addition of methoxy groups to the quinazolinone core.

    Amidation: Formation of the amide bond between the quinazolinone core and the propanamide side chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy and amide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds.

Scientific Research Applications

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3H-quinazolin-4-one: A precursor in the synthesis of the target compound.

    4-Methoxyphenyl derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C22H25N3O5/c1-28-16-6-4-15(5-7-16)8-10-23-21(26)9-11-25-14-24-18-13-20(30-3)19(29-2)12-17(18)22(25)27/h4-7,12-14H,8-11H2,1-3H3,(H,23,26)

InChI Key

BDNFPSNCEHHCKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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